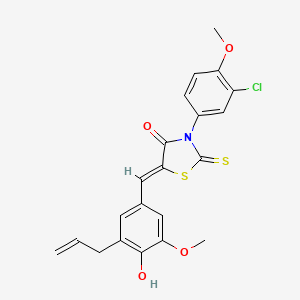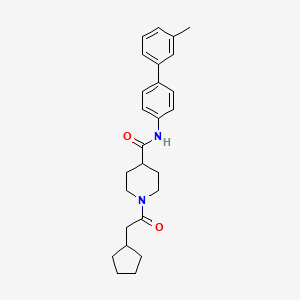
1-(cyclopentylacetyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(cyclopentylacetyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C26H32N2O2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.246378268 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Piperidine Derivatives and Their Anti-Acetylcholinesterase Activity
A series of piperidine derivatives have been synthesized, evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting the role of structural modifications in enhancing their effectiveness. These compounds, particularly one with notable affinity, demonstrate potential as antidementia agents due to their marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, offering insights into therapeutic avenues for dementia-related conditions (Sugimoto et al., 1990).
Piperidine-2,6-diones in Aromatase Inhibition
The synthesis and evaluation of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown promising results in inhibiting human placental aromatase, an enzyme crucial for estrogen production. These compounds, especially the (+)-enantiomer, offer a potential therapeutic strategy for treating estrogen-dependent diseases, such as mammary tumors, highlighting the significance of piperidine derivatives in medical research (Hartmann et al., 1992).
Piperidinecarboxamide Derivatives as CCR5 Antagonists
The development of piperidine-4-carboxamide derivatives as CCR5 antagonists for the inhibition of HIV-1 demonstrates the versatility of piperidine derivatives in addressing viral infections. One such compound, TAK-220, has shown high potency and efficacy against CCR5-using HIV-1 clinical isolates, presenting a promising approach for HIV-1 therapy (Imamura et al., 2006).
Piperidine Derivatives as Polyhydroquinoline Scaffolds
A novel multicomponent cyclocondensation reaction has been developed to create a combinatorial library of polyhydroquinoline scaffolds, incorporating piperidine as a basic catalyst. These compounds have been evaluated for their antibacterial, antitubercular, and antimalarial activities, showcasing the potential of piperidine derivatives in combating various infectious diseases (Sapariya et al., 2017).
Microglia Imaging by Targeting CSF1R with Piperidine Derivatives
The development of [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, exemplifies the application of piperidine derivatives in neurology. This compound enables noninvasive imaging of reactive microglia and disease-associated microglia, contributing to the understanding and treatment of neuroinflammatory conditions (Horti et al., 2019).
Propriétés
IUPAC Name |
1-(2-cyclopentylacetyl)-N-[4-(3-methylphenyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-19-5-4-8-23(17-19)21-9-11-24(12-10-21)27-26(30)22-13-15-28(16-14-22)25(29)18-20-6-2-3-7-20/h4-5,8-12,17,20,22H,2-3,6-7,13-16,18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIURVTYMNSJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


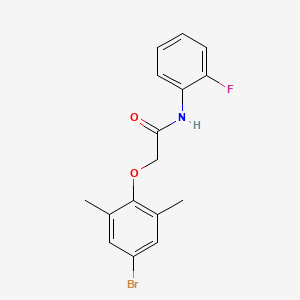
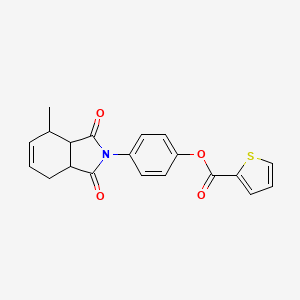
![2-[(3,4,5-trimethoxybenzoyl)amino]butanedioic Acid](/img/structure/B4059406.png)

![3,3'-[(2-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059418.png)
![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
![2-(benzylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059426.png)
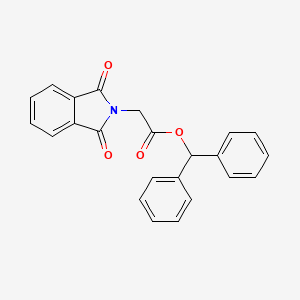
![4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4059428.png)
![4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059434.png)
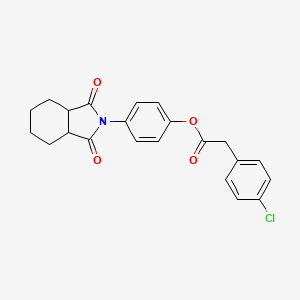
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)
![(5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4059454.png)
